Neotetrazolium chloride

Vue d'ensemble

Description

Neotetrazolium chloride is a tetrazolium salt used in various biochemical assays. It serves as an electron acceptor and is reduced to formazan, which is a colored compound, indicating the presence of certain enzymatic activities or the concentration of specific substances. The reduction of this compound has been utilized in histochemical detection of enzymes in isolated mitochondria, indicating its utility in biological research . Moreover, it has been employed in staining mitochondria within cells, which implicates its role in identifying cellular components associated with dehydrogenase activity .

Synthesis Analysis

While the synthesis of this compound itself is not detailed in the provided papers, its interaction with various substances has been studied. For instance, the formation of ion-associates with different metal ions such as manganese and cobalt has been examined, which involves the synthesis of complexes that can be extracted for analytical purposes . Additionally, the synthesis of neotetrazolium hexachloridorhenate(IV) has been reported, and its composition verified, suggesting that this compound can react with other compounds to form new complexes .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly discussed in the provided papers. However, its ability to form complexes with various metal ions implies that it has specific structural features that facilitate these interactions. For example, the formation of a complex with manganese results in a molar absorptivity that is significant for spectrophotometric analysis .

Chemical Reactions Analysis

This compound undergoes reduction reactions in the presence of certain enzymes or reducing agents. The reduced form of this compound is formazan, which is a colored product that can be quantified spectrophotometrically . This reduction is not a single-step process but involves different pathways depending on the reducing agent used. For instance, the reduction by carbidopa occurs in an alkaline ethanolic medium, and the resulting formazan has a specific absorption maximum .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its interactions and the conditions required for its reactions. It is sensitive to the presence of oxygen and can interact with the respiratory chain in biological systems . The optimal conditions for its reactions, such as pH and the presence of other ions, have been established for the spectrophotometric determination of various substances . The sensitivity and specificity of these methods indicate that this compound has distinct physical and chemical properties that make it suitable for analytical chemistry applications.

Relevant Case Studies

This compound has been used in various case studies to detect enzymatic activities and to quantify substances. For example, it has been used to detect succinoxidase activity in isolated mitochondria , to stain mitochondria within cells , and to determine the concentration of manganese, cobalt, and rhenium in different samples . Additionally, it has been employed in a spectrophotometric method for the determination of carbidopa, showcasing its versatility in analytical methods . The radiomimetic effect of this compound on the skin of mice has also been studied, indicating its potential impact on biological systems .

Applications De Recherche Scientifique

Ion-Association Studies

Neotetrazolium chloride (NT) plays a significant role in the formation of ion-association complexes. For instance, NT, along with other ditetrazolium salts, forms complexes with anions from azo compounds in water-chloroform extraction systems. The studies on these complexes provide insights into their formulae, characteristics, and potential applications in various fields like analytical chemistry (Gavazov & Toncheva, 2015).

Microdensitometric Techniques

In the field of histology, NT is utilized in a microdensitometric technique, allowing the measurement of enzyme activities inside tissue sections. This application is crucial for understanding the enzymatic processes within tissues, providing a quantitative approach to observe biochemical activities (Altman, 2004).

Liquid-Liquid Extraction and Spectrophotometry

NT is used in the study of liquid-liquid extraction and spectrophotometry, particularly in understanding the ion-association complexes of various compounds with ditetrazolium cations. This application is significant in analytical chemistry for the determination of various ions and molecules in solutions (Stojnova, Gavazov & Lekova, 2013).

UV Dosimetry

NTC, a derivative of Neotetrazolium, is used in creating UV dosimeter films. These films are sensitive to UV light exposure and change color based on the intensity and duration of the exposure. This application is particularly useful in monitoring UV radiation, which has implications in environmental studies and material testing (Mills, Grosshans & McFarlane, 2009).

Cytochemical Measurements

NT is instrumental in precise cytochemical measurements. It's used in scanning and integrating microdensitometry for measuring the extinction values of neotetrazolium formazan in tissue sections. This application provides a meticulous approach to quantifying biochemical substances within cells and tissues, important in various biological and medical studies (Butcher, 2004).

Mécanisme D'action

Target of Action

Neotetrazolium chloride is primarily used for the histochemical detection of dehydrogenases . Dehydrogenases are a group of enzymes that catalyze the transfer of electrons from one molecule to another, playing a crucial role in energy production and metabolism within cells .

Mode of Action

This compound interacts with its targets, the dehydrogenases, in a redox reaction . In metabolically active cells, the nicotinamide-adenine-dinucleotide (NAD(P)H) coenzyme and dehydrogenases reduce this compound to formazan, a strongly colored and lipophilic product . This reduction process is indicative of the enzymatic activity of dehydrogenases .

Biochemical Pathways

The reduction of this compound by dehydrogenases occurs in the context of various biochemical pathways, particularly those involved in cellular respiration . The formation of formazan is a visual marker of these metabolic processes, allowing for the assessment of cellular metabolic activity .

Result of Action

The result of this compound’s action is the production of formazan, a colored compound that can be quantified by absorbance or fluorescence . This provides a measure of the metabolic activity of the cells, with higher levels of formazan indicating greater enzymatic activity and, by extension, higher cellular metabolic activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reduction of this compound . Additionally, the presence of oxygen can compete with this compound and nullify the reaction . Therefore, the action, efficacy, and stability of this compound are dependent on the specific conditions of the cellular environment.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Neotetrazolium chloride binds to intracellular targets such as enzymes and nucleic acids, which can be detected by biochemical methods such as polymerase chain reaction (PCR) . It can also bind to cell nuclei, making it useful for determining the number of viable cells in a sample .

Cellular Effects

The bound form of this compound is soluble in water and its detection limit is 10 fg/mL . It can be used to detect the presence of living cells in a sample .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules such as enzymes and nucleic acids . It can also bind to cell nuclei .

Temporal Effects in Laboratory Settings

It is known that it has an optimum concentration of 0.2% and significant cytotoxicity at concentrations greater than 1% .

Dosage Effects in Animal Models

It is known that it has significant cytotoxicity at concentrations greater than 1% .

Metabolic Pathways

It is known that it binds to intracellular targets such as enzymes and nucleic acids .

Transport and Distribution

It is known that it can bind to cell nuclei .

Subcellular Localization

Propriétés

IUPAC Name |

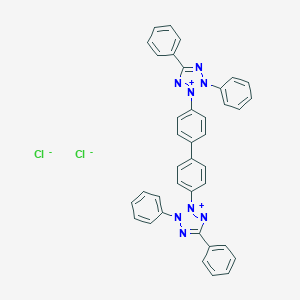

2-[4-[4-(3,5-diphenyltetrazol-2-ium-2-yl)phenyl]phenyl]-3,5-diphenyltetrazol-2-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N8.2ClH/c1-5-13-31(14-6-1)37-39-43(33-17-9-3-10-18-33)45(41-37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)46-42-38(32-15-7-2-8-16-32)40-44(46)34-19-11-4-12-20-34;;/h1-28H;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFYSTBFFDOVJW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28Cl2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889339 | |

| Record name | 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

298-95-3 | |

| Record name | Neotetrazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetraphenyl-2,2'-biphenyl-4,4'-yleneditetrazolium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOTETRAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL8L44VE6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Neotetrazolium chloride function as a redox indicator?

A1: NTC acts as an electron acceptor, undergoing reduction in the presence of active enzyme systems or reducing agents. This reduction transforms the colorless NTC into a colored formazan product [, , ]. The intensity of the color change directly correlates with the activity of the enzyme system being studied.

Q2: What is the significance of formazan formation in NTC-based assays?

A2: Formazan formation, indicated by a color change, serves as a visual and quantifiable measure of enzyme activity. Researchers can analyze the intensity and localization of the formazan precipitate to assess enzyme function [, , ].

Q3: Can this compound be used to assess specific enzyme activities?

A3: Yes, NTC is particularly useful for studying dehydrogenase enzymes involved in various metabolic pathways. By providing specific substrates, researchers can assess the activity of enzymes like succinic dehydrogenase, glucose-6-phosphate dehydrogenase, and others [, , , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C40H30Cl2N10 and a molecular weight of 727.66 g/mol.

Q5: What spectroscopic data are available for characterizing this compound and its reduced form?

A5: Studies have characterized the absorption spectra of both NTC and its reduced formazan product. The formazan exhibits maximum absorbance at specific wavelengths, which are useful for quantitative analysis [, ].

Q6: Does the performance of this compound vary under different conditions?

A6: Yes, NTC's performance can be influenced by factors like pH, temperature, and the presence of other reagents. Optimizing these conditions is crucial for reliable and reproducible results [, ].

Q7: Are there specific recommendations for mounting media when using this compound in histochemical studies?

A7: Yes, aqueous mounting media like glycerine jelly or a polyvinyl alcohol-based formula are recommended. These media help preserve the localization and prevent the dissolution of the water-insoluble formazan precipitate [].

Q8: What are some common applications of this compound in biological research?

A8: NTC is widely used in:

- Enzyme assays: Determining the activity of dehydrogenase enzymes [, , ].

- Cell viability assays: Assessing cell metabolic activity [].

- Histochemical staining: Visualizing enzyme distribution in tissues [, , ].

- Microbiological studies: Identifying and characterizing microorganisms based on their enzymatic profiles [].

Q9: How does the presence of oxygen affect this compound reduction?

A9: Oxygen can compete with NTC as an electron acceptor, potentially leading to an underestimation of enzyme activity. Researchers often use anaerobic conditions or add reducing agents to minimize oxygen interference [, ].

Q10: Have computational methods been used to study this compound?

A10: Yes, computational studies have explored the structural and electronic properties of NTC and its interactions with other molecules. These studies can provide insights into reaction mechanisms and guide the development of improved analytical methods [].

Q11: How do structural modifications of tetrazolium salts impact their properties?

A11: Structural modifications, such as changes in substituents on the tetrazolium ring, can influence properties like redox potential, solubility, and colorimetric characteristics of both the salt and the resulting formazan [, ].

Q12: Are there tetrazolium salts with improved properties compared to this compound?

A12: Research has explored various tetrazolium salts with enhanced properties. For instance, some derivatives show higher sensitivity, different color changes, or improved solubility [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B147208.png)